2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methoxy group, and a thiadiazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazinan ring. One common approach is to react a suitable benzylamine derivative with a dioxido-thiadiazinan precursor under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydroxide, and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound. Safety measures, including the use of protective equipment and proper waste disposal, would be strictly followed to ensure a safe working environment.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its properties may be exploited to improve the efficiency of industrial processes.
Mechanism of Action
The mechanism by which 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide exerts its effects involves binding to specific molecular targets. The thiadiazinan ring and the benzyl group play crucial roles in this interaction. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetic acid
(E)-4-(2-(6-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)adamantan-1-carboxamide (KR-67607)
Uniqueness
Compared to similar compounds, 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide stands out due to its specific structural features, such as the presence of the methoxy group and the benzyl group
Properties
IUPAC Name |
2-(6-benzyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16-9-10-19(27-2)18(13-16)21-20(24)15-23-12-6-11-22(28(23,25)26)14-17-7-4-3-5-8-17/h3-5,7-10,13H,6,11-12,14-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYPUAVJRUKMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.